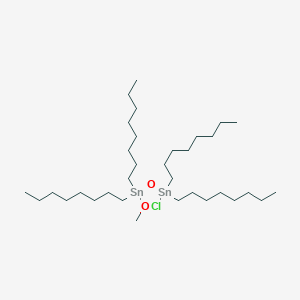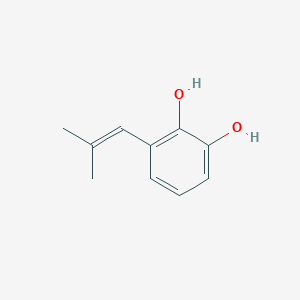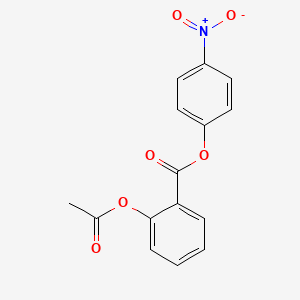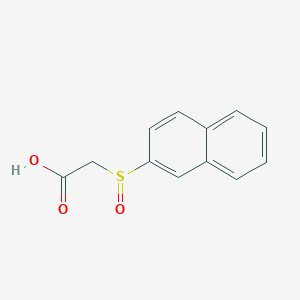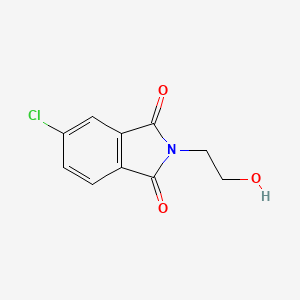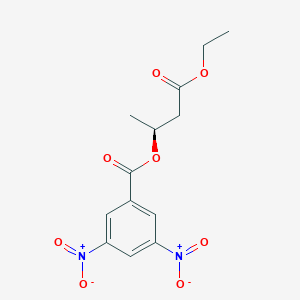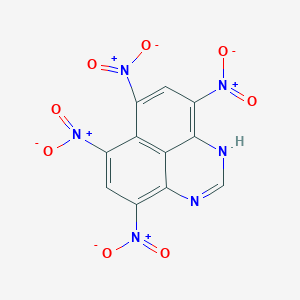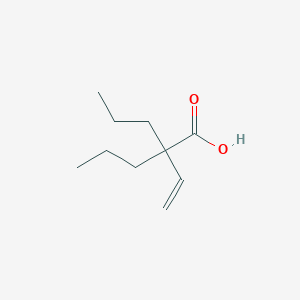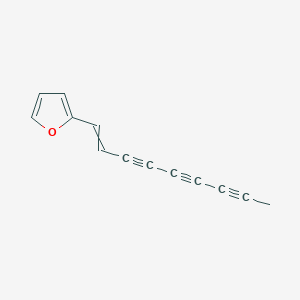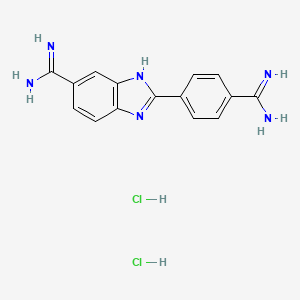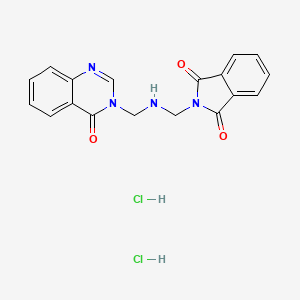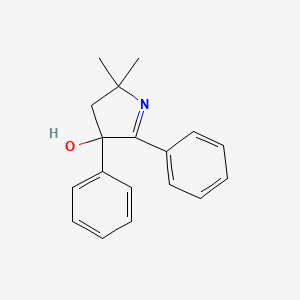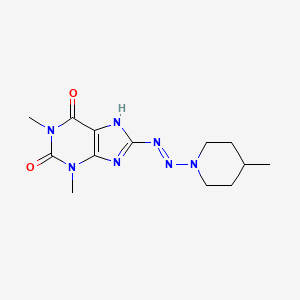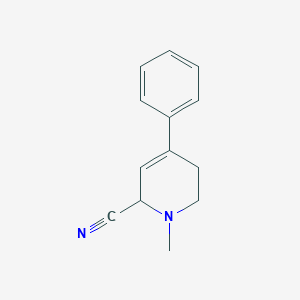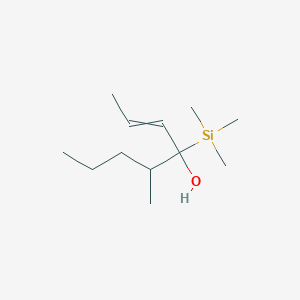
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol is a chemical compound that belongs to the class of organosilicon compounds It features a trimethylsilyl group attached to an octenol backbone, which imparts unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol typically involves the reaction of an appropriate octenol precursor with a trimethylsilylating agent. One common method is the reaction of 5-methyl-4-octen-4-ol with chlorotrimethylsilane (Cl-Si(CH₃)₃) in the presence of a base such as triethylamine. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of the octenol attacks the silicon atom of the chlorotrimethylsilane, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group and introduce other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group for alcohols in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol involves its reactivity with various reagents. The trimethylsilyl group acts as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites of the molecule. The removal of the trimethylsilyl group can be achieved under mild conditions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Trimethylsilyl)-4-pentyn-1-ol: This compound features a similar trimethylsilyl group but with a different carbon backbone.
2-(Trimethylsilyl)ethanol: Another compound with a trimethylsilyl group, used for similar purposes in organic synthesis.
3-Phenyl-2-propyn-1-ol: A compound with a phenyl group and a trimethylsilyl group, used in various chemical reactions.
Uniqueness
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol is unique due to its specific structure, which combines the properties of an octenol backbone with a trimethylsilyl group. This combination imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
76436-94-7 |
|---|---|
Molekularformel |
C12H26OSi |
Molekulargewicht |
214.42 g/mol |
IUPAC-Name |
5-methyl-4-trimethylsilyloct-2-en-4-ol |
InChI |
InChI=1S/C12H26OSi/c1-7-9-11(3)12(13,10-8-2)14(4,5)6/h8,10-11,13H,7,9H2,1-6H3 |
InChI-Schlüssel |
CVPBXZJVJPDENT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(C=CC)(O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


